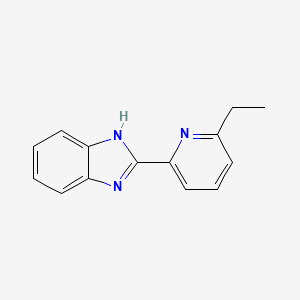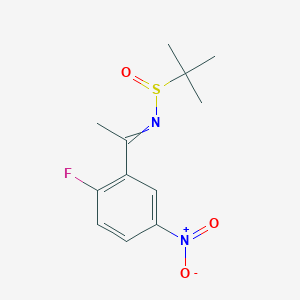![molecular formula C10H14N4O2S B8481137 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, methylcyclopropylamine, and methylsulfinyl reagents. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the methylcyclopropylamino group to the pyrimidine ring.
Oxidation: Conversion of a methylsulfanyl group to a methylsulfinyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(Cyclopropylamino)-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is unique due to the presence of both the methylcyclopropylamino and methylsulfinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14N4O2S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N4O2S/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)17(2)16/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14) |
Clave InChI |
HNCGYCBKXWJOQH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)NC2=NC=C(C(=N2)S(=O)C)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Pyrimidineacetic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester](/img/structure/B8481099.png)

![6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one](/img/structure/B8481106.png)





